N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-14(2)18-17(12-13)21-20(28-18)22-19(24)15-3-5-16(6-4-15)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOILICDZBZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The methylation of the benzothiazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Group: This step involves the reaction of the benzothiazole derivative with morpholine, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s benzothiazole core is a pharmacophore in many biologically active molecules, making it a potential lead compound for the development of new drugs targeting various diseases.
Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules or ions in biological systems.
Industry:
Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide depends on its specific application:
Biological Activity: In drug development, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzothiazole ring can intercalate with DNA, affecting gene expression.
Catalysis: As a ligand, the compound can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity in various reactions.
Comparison with Similar Compounds
Table 1: Molecular and Substituent Comparison
*Calculated based on formula. ‡Reported molecular weight in .
Key Observations:
Core Heterocycles: The target compound and ’s analog share a benzothiazole core, whereas ’s compound uses a pyridinyl-thiazole, which may reduce planarity and alter binding interactions.
Substituent Effects :
- Morpholine Linkage : The target’s sulfonyl-linked morpholine is more polar than the N-linked morpholinylpropyl group in , likely improving aqueous solubility .
- Chlorine vs. Sulfonyl : ’s chloro substituent introduces electronegativity but lacks the hydrogen-bonding capacity of the sulfonyl group in the target compound.
Spectroscopic and Physicochemical Properties
Table 2: Functional Group Analysis via IR Spectroscopy*
*IR data from for related compounds.
- The target’s benzamide carbonyl (~1680 cm⁻¹) and sulfonyl S=O (~1250 cm⁻¹) would dominate its IR spectrum, distinguishing it from triazole derivatives lacking carbonyl groups .
- ’s compound would lack sulfonyl bands but show C-Cl stretches (~550–850 cm⁻¹) and morpholine C-O-C (~1150 cm⁻¹).
Implications of Structural Variations
Bioactivity :
- The sulfonyl group in the target compound may enhance hydrogen bonding with enzymatic targets (e.g., kinases or proteases) compared to ’s chloro substituent.
- The pyridinyl-thiazole in ’s compound could introduce π-π stacking interactions absent in benzothiazole-based analogs.
’s morpholinylpropyl chain increases molecular weight and lipophilicity (logP ~4.5 predicted), which may reduce aqueous solubility.
Synthetic Complexity :
- The target’s sulfonation and benzothiazole formation likely require multi-step protocols similar to those in , whereas ’s N-alkylation simplifies synthesis but introduces regioselectivity challenges.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a morpholine sulfonyl group. The presence of the dimethyl groups on the benzothiazole enhances its lipophilicity, which may contribute to its biological activity.
Chemical Formula: CHNOS
Molecular Weight: 298.38 g/mol
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Lung Cancer | 8 | Cell cycle arrest |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding: It could bind to receptors that modulate cellular signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate DNA or induce DNA damage.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related benzothiazole derivative in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in breast and lung cancer cells.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of benzothiazole derivatives against common pathogens. The results showed promising inhibitory effects against Gram-positive bacteria.
Q & A
Q. What are the standard synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves two primary steps: (1) preparation of the benzothiazole amine intermediate (e.g., 5,7-dimethyl-1,3-benzothiazol-2-amine) and (2) sulfonylation with 4-(morpholine-4-sulfonyl)benzoyl chloride. Critical parameters include:
- Reaction Time : 6–12 hours for sulfonylation, monitored via TLC .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.2–8.5 ppm) for the benzamide and benzothiazole moieties.
- Methyl groups on benzothiazole (δ 2.5–2.8 ppm, singlet) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of morpholine sulfonyl group) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
Advanced Questions
Q. How can researchers optimize the sulfonylation step in the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalyst Use : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Stoichiometry : Use 1.2 equivalents of 4-(morpholine-4-sulfonyl)benzoyl chloride to ensure complete reaction .
- Workup Optimization : Quench excess acyl chloride with ice-cold NaHCO₃ to minimize hydrolysis .
- Purity Checks : Employ HPLC (C18 column, acetonitrile/water gradient) to detect unreacted amine (<2% threshold) .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of benzothiazole derivatives with morpholine sulfonyl groups?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., methyl groups on benzothiazole) and correlate with activity trends (e.g., IC₅₀ in cancer cell lines) .
- Controlled Assay Conditions : Standardize protocols (e.g., ATP-based viability assays, 48-hour incubation) to reduce variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases inhibited by morpholine sulfonyl groups) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane) at 25°C .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps .
- Crystallinity Impact : Compare amorphous vs. crystalline forms (via XRD) to explain solubility differences .
Structural Modification Guidance
Q. What substituent modifications on the benzothiazole core are most likely to enhance biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at position 5/7 to improve binding to hydrophobic enzyme pockets .
- Morpholine Sulfonyl Tuning : Replace morpholine with piperazine or pyrrolidine sulfonyl groups to modulate steric bulk and hydrogen bonding .
- Benzamide Substitutions : Add para-nitro or amino groups to the benzamide ring to alter redox properties and cellular uptake .
Analytical Challenges
Q. How can researchers differentiate this compound from structurally similar benzothiazole derivatives using mass spectrometry?
- Methodological Answer :
- Fragmentation Patterns : Monitor unique fragments (e.g., m/z 121 for morpholine sulfonyl cleavage) .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to distinguish isotopic clusters .
- Tandem MS/MS : Use collision-induced dissociation (CID) to isolate diagnostic ions (e.g., m/z 276 for benzothiazole core) .
Biological Mechanism Probes
Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins) to identify inhibited targets .
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
- ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress contribution to cytotoxicity .
Experimental Design for SAR Studies
Q. What computational tools can prioritize derivatives for synthesis in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses against homology models of target enzymes .
- QSAR Modeling : Apply Random Forest or PLS regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- ADMET Prediction : Utilize SwissADME to filter derivatives with poor permeability or high hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
